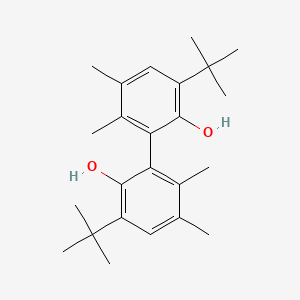

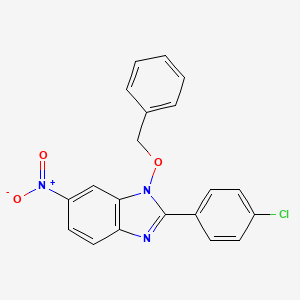

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate

Übersicht

Beschreibung

Ethyl 4-(cyanomethoxy)benzoate is a compound that has a molecular weight of 205.21 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate” are not available, cyanomethoxy compounds are often synthesized through various methods involving amines and cyanoacetates .Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . Unfortunately, specific structural information for “this compound” is not available.Chemical Reactions Analysis

The chemical reactivity of cyanomethoxy compounds can be quite diverse. For instance, N-cyanoacetamides, which are related compounds, can participate in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis

Ethyl 4-(cyanomethoxy)benzoate, a related compound, is a powder that is stored at room temperature . More specific physical and chemical properties for “this compound” are not available.Wissenschaftliche Forschungsanwendungen

Photochemical Reactions

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate, as part of ethoxycarbonyl-substituted quinolines, is involved in photochemical reactions. Studies by Ono and Hata (1987) on ethoxycarbonyl-substituted quinolines have shown that these compounds participate in various photochemical reactions. Specifically, the irradiation of ethyl 4-quinolinecarboxylate yields products through photochemical transformations in different solvents, indicating its potential for creating novel compounds under light-induced conditions (Ono & Hata, 1987).

Antimicrobial Activity

Quinoline derivatives, closely related to the this compound, have been synthesized and evaluated for antimicrobial activities. Agui, Komatsu, and Nakagome (1975) synthesized various quinolinecarboxylic acids and assessed their antimicrobial potential. Although the specific compound was not directly tested, the study provides a framework for understanding how similar quinoline derivatives might exhibit antimicrobial properties, highlighting the broader scientific interest in these compounds for potential therapeutic applications (Agui, Komatsu, & Nakagome, 1975).

Synthesis and Organic Chemistry Applications

Quinoline derivatives, including this compound, are significant in organic synthesis, offering a pathway to various biologically active molecules. Studies on the synthesis of quinoline derivatives reveal methodologies that are critical for the development of compounds with potential pharmacological activities. For example, Reisch, Iding, and Bassewitz (1993) demonstrated the synthesis of related quinoline compounds, showcasing the utility of these derivatives in producing biologically relevant molecules (Reisch, Iding, & Bassewitz, 1993).

Anticoccidial Activities

In the field of veterinary medicine, certain quinoline derivatives have been explored for their anticoccidial activities. Wan Yu-liang (2012) synthesized ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates and evaluated their effectiveness against Eimeria in chicken, demonstrating potential applications of similar compounds in addressing poultry diseases (Wan Yu-liang, 2012).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. For Ethyl 4-(cyanomethoxy)benzoate, it is indicated that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

Eigenschaften

IUPAC Name |

ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-19-15(18)12-9-17-13-5-4-10(2)8-11(13)14(12)20-7-6-16/h4-5,8-9,11,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXKFHKVIHXPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane](/img/structure/B3125720.png)

![N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B3125722.png)

![2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B3125767.png)

![5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B3125786.png)

![2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B3125789.png)

![[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate](/img/structure/B3125796.png)

![1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B3125799.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3125803.png)